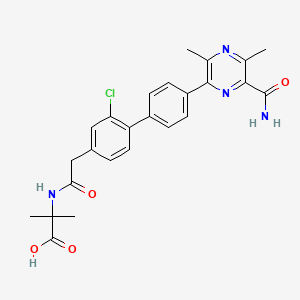
2-(4-((1h-1,2,4-Triazol-1-yl)methyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1h-pyrazol-3-yl)-5-(1-phenylcyclopropyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole derivative 27 is a member of the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivative 27 typically involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound. One common method includes the reaction of acetylacetone with phenylhydrazine in the presence of a Lewis acid catalyst such as lithium perchlorate . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of pyrazole derivatives often employs one-pot multicomponent processes, which are efficient and cost-effective. These methods utilize transition-metal catalysts and photoredox reactions to achieve high yields and selectivity . The use of environmentally friendly catalysts and solvents is also a growing trend in the industrial synthesis of pyrazole derivatives.
Chemical Reactions Analysis
Types of Reactions: Pyrazole derivative 27 undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed:
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazolines.
Substitution: Halogenated pyrazoles.
Scientific Research Applications
Pyrazole derivative 27 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrazole derivative 27 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Pyrazole: The parent compound with a simple five-membered ring structure.
Pyrazoline: A partially saturated derivative of pyrazole.
Pyrazolone: A pyrazole derivative with a ketone group.
Uniqueness of Pyrazole Derivative 27: Pyrazole derivative 27 stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its enhanced stability and reactivity make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C29H20Cl3N7S |
|---|---|
Molecular Weight |
604.9 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)pyrazol-3-yl]-5-(1-phenylcyclopropyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C29H20Cl3N7S/c30-20-8-6-18(7-9-20)26-22(15-38-17-33-16-34-38)25(37-39(26)24-11-10-21(31)14-23(24)32)27-35-36-28(40-27)29(12-13-29)19-4-2-1-3-5-19/h1-11,14,16-17H,12-13,15H2 |
InChI Key |
IYLHAOFOPKLWMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C3=NN=C(S3)C4=NN(C(=C4CN5C=NC=N5)C6=CC=C(C=C6)Cl)C7=C(C=C(C=C7)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


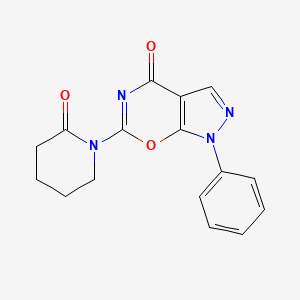
![3-[4-(4-Cyclohexylpiperazin-1-yl)butyl]-1,3-benzothiazol-2-one](/img/structure/B10835663.png)
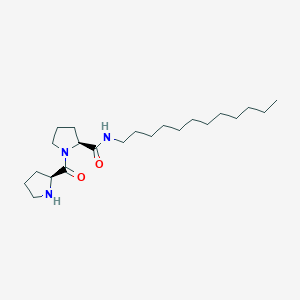
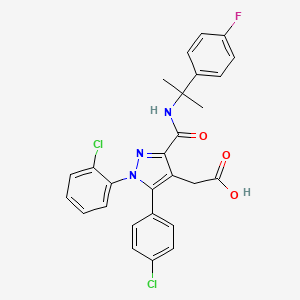
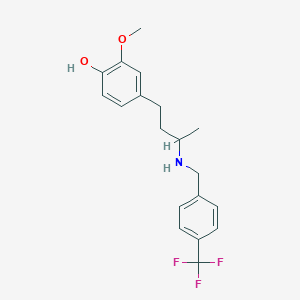

![(2S)-1-[[7-methyl-2-(2-methyl-3-phenylphenyl)-1,3-benzoxazol-5-yl]methyl]piperidine-2-carboxylic acid](/img/structure/B10835693.png)
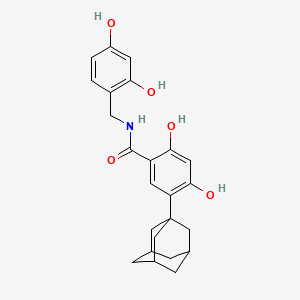
![4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[1-(2-hydroxyethyl)-4-methyl-5-[[2-(methylamino)ethylamino]methyl]imidazol-2-yl]methoxy]pyridine-3-carbonitrile](/img/structure/B10835705.png)
![4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentane-1-sulfonic acid](/img/structure/B10835708.png)


![2-[4-[5-(difluoromethoxy)pyrimidin-2-yl]phenyl]-1-fluoro-N-hydroxy-3-phenylcyclopropane-1-carboxamide](/img/structure/B10835722.png)
